Cas no 53519-27-0 ((Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine)

(Z)-N-(Adamantan-1-yl)(phenyl)methylidenehydroxylamine is a specialized organic compound featuring an adamantyl group and a phenyl moiety linked via a hydroxylamine-derived imine functional group. Its rigid adamantane core enhances thermal and chemical stability, while the (Z)-configuration of the imine bond offers stereoselectivity, making it valuable in asymmetric synthesis and medicinal chemistry applications. The compound’s unique structure is particularly useful as a building block for designing bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to mimic transition states or stabilize specific conformations. Its synthetic versatility and stability under various conditions make it a practical intermediate for advanced organic and pharmaceutical research.
(Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine structure
53519-27-0 structure
Product name:(Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine
CAS No:53519-27-0
MF:C17H21NO
MW:255.355
CID:3470209
PubChem ID:5717734

(Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • METHANONE, PHENYLTRICYCLO[3.3.1.13,7]DEC-1-YL-, OXIME
    • (Z)-((3r,5r,7r)-adamantan-1-yl)(phenyl)methanone oxime
    • (Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine
    • AKOS001055570
    • F0020-1598
    • (NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine
    • IDI1_019575
    • NCGC00176794-01
    • HMS1473L15
    • 53519-27-0
    • Inchi: InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+
    • InChI Key: KHEYNINQZNZGGE-FBMGVBCBSA-N

Computed Properties

  • Exact Mass: 255.162314293Da
  • Monoisotopic Mass: 255.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 32.6Ų

(Z)-N-(adamantan-1-yl)(phenyl)methylidenehydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0020-1598-5mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0020-1598-30mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0020-1598-75mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0020-1598-10μmol
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0020-1598-2μmol
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0020-1598-1mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0020-1598-10mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0020-1598-15mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0020-1598-40mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0020-1598-50mg
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
53519-27-0 90%+
50mg
$160.0 2023-05-17

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